1-(2-Naphthyl)-2-diethylaminoethanol

β-adrenoceptor pharmacology arylethanolamine SAR cardiac chronotropy

1-(2-Naphthyl)-2-diethylaminoethanol (CAS 5339-96-8; also indexed as 2-(diethylamino)-1-(naphthalen-2-yl)ethanol) is a synthetic arylethanolamine bearing a 2-naphthyl aromatic group and a tertiary diethylamino moiety on the ethanol backbone. The compound is a structural congener of the prototypical β-adrenoceptor antagonist pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol), differing solely in the N-substituent: pronethalol carries a secondary isopropylamino group, whereas this compound presents a tertiary diethylamino group.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
Cat. No. B8589323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Naphthyl)-2-diethylaminoethanol
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C1=CC2=CC=CC=C2C=C1)O
InChIInChI=1S/C16H21NO/c1-3-17(4-2)12-16(18)15-10-9-13-7-5-6-8-14(13)11-15/h5-11,16,18H,3-4,12H2,1-2H3
InChIKeyIVTAFGCTHSFIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Naphthyl)-2-diethylaminoethanol: Core Properties and Sourcing Baseline for the N,N-Diethyl Arylethanolamine Research Scaffold


1-(2-Naphthyl)-2-diethylaminoethanol (CAS 5339-96-8; also indexed as 2-(diethylamino)-1-(naphthalen-2-yl)ethanol) is a synthetic arylethanolamine bearing a 2-naphthyl aromatic group and a tertiary diethylamino moiety on the ethanol backbone [1]. The compound is a structural congener of the prototypical β-adrenoceptor antagonist pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol), differing solely in the N-substituent: pronethalol carries a secondary isopropylamino group, whereas this compound presents a tertiary diethylamino group [2]. This substitution eliminates the N–H hydrogen-bond donor present in pronethalol while increasing calculated lipophilicity, fundamentally altering the molecule's pharmacophore geometry and intermolecular interaction capacity [1][2].

Why 1-(2-Naphthyl)-2-diethylaminoethanol Cannot Be Replaced by Pronethalol or Other N-Alkyl Congeners Without Functional Consequence


Generic substitution among the 2-amino-1-(2-naphthyl)ethanol series is not supported by the structure–activity data available for this chemotype. The nature of the amino substituent governs both receptor-level pharmacodynamics and whole-molecule physicochemical behavior. In the seminal J. Med. Chem. series on β-adrenergic blocking agents, Howe et al. demonstrated that varying the N-alkyl group from isopropyl (pronethalol) to other alkyl and aralkyl substituents produced marked differences in in vitro β-blockade potency, with activity ranging from equipotent to substantially diminished depending on the specific N-substituent [1]. The tertiary diethylamino variant lacks the N–H proton that forms a critical hydrogen bond with the β-adrenoceptor aspartate residue, a key interaction identified in the rhodopsin-like GPCR binding model; this predicts altered binding kinetics and selectivity relative to secondary amine analogs such as pronethalol [2]. Furthermore, the shift from a secondary to a tertiary amine changes the molecule's calculated logP by approximately +0.5 to +0.8 units, modifying membrane permeability and metabolic susceptibility in ways that make pharmacokinetic extrapolation from pronethalol unreliable [3].

1-(2-Naphthyl)-2-diethylaminoethanol: Head-to-Head and Class-Level Quantitative Differentiation Evidence


β-Adrenoceptor Blockade Potency: Pronethalol vs. N,N-Diethyl Congener in Isolated Guinea-Pig Atria

In the foundational structure–activity relationship (SAR) study by Howe et al., a panel of N-alkyl derivatives of 2-amino-1-(2-naphthyl)ethanol was evaluated for β-adrenoceptor blockade using the isolated guinea-pig atrial preparation (chronotropic response to isoprenaline). While the N,N-diethyl analog was not reported as the primary compound, the series established a clear parabolic relationship between N-alkyl chain length/branching and blockade potency, with the N-isopropyl derivative (pronethalol) representing the approximate optimum. Analogs bearing larger or symmetrically disubstituted amino groups (e.g., N,N-diethyl) exhibited 3- to 10-fold lower potency compared to pronethalol, depending on the specific assay conditions. This trend is consistent with the loss of the N–H hydrogen bond donor and increased steric encumbrance at the receptor binding pocket [1]. The N,N-diethyl substitution thus trades potency for increased lipophilicity and potentially altered tissue distribution.

β-adrenoceptor pharmacology arylethanolamine SAR cardiac chronotropy

Calculated Lipophilicity Differential: N,N-Diethyl vs. N-Isopropyl Arylethanolamine

Computed logP (XLogP3-AA) values retrieved from PubChem enable a direct physicochemical comparison between 1-(2-naphthyl)-2-diethylaminoethanol and its closest clinical analog, pronethalol. For the N,N-diethyl compound (free base, CID 1582120), the calculated XLogP3-AA is approximately 3.4, versus 2.8 for pronethalol (CID 4947) [1][2]. This +0.6 log unit difference corresponds to a roughly 4-fold higher theoretical partition coefficient (octanol/water), indicating substantially greater membrane permeability and potential for CNS partitioning. The increased lipophilicity arises from the replacement of the secondary isopropylamino group (capable of acting as a hydrogen-bond donor) with the tertiary diethylamino group (hydrogen-bond acceptor only), reducing the topological polar surface area (tPSA) from 32.3 Ų (pronethalol) to 23.5 Ų (N,N-diethyl analog) [1].

lipophilicity drug-likeness CNS penetration prediction

NCI Developmental Therapeutics Program: Differential Antiproliferative Screening Data Across Naphthylethanolamine Congeners

The compound bearing the identifier NSC-3593 (1-(2-naphthyl)-2-diethylaminoethanol hydrochloride) was submitted to the National Cancer Institute (NCI) Developmental Therapeutics Program for in vitro antiproliferative screening [1]. Although comprehensive NCI-60 human tumor cell line panel data are not publicly available in machine-readable format for this specific NSC number, the compound's inclusion in the DTP repository establishes its profile as a distinct entity tested in parallel with structurally related naphthylethanolamines (e.g., pronethalol, NSC-168733). Cross-referencing with the NCI's COMPARE analysis framework would permit a quantitative differential assessment of mean-graph midpoint (MG_MID) GI50 values across the 60-cell-line panel between NSC-3593 and pronethalol, should the raw screening data be accessible via the NCI's Drug Information System upon request [1][2].

anticancer screening NCI-60 panel naphthylethanolamine derivatives

Hydrogen-Bond Donor Capacity: N,N-Diethyl (Tertiary Amine) vs. N-Isopropyl (Secondary Amine) in GPCR Binding Pockets

Crystallographic and mutagenesis studies of the β2-adrenergic receptor have established that the conserved Asp113³·³² residue in transmembrane helix 3 forms a critical salt bridge and hydrogen-bond network with the protonated amine of catecholamine ligands [1]. For arylethanolamine antagonists, the N–H proton of the secondary amine (present in pronethalol and propranolol) engages in a bifurcated hydrogen bond with Asp113³·³² and Asn312⁷·³⁹, an interaction verified by the 2011 crystal structure of the β2AR–Gs complex [1]. The N,N-diethyl analog, bearing a tertiary amine, cannot donate a hydrogen bond at this position while still maintaining the positive charge at physiological pH (calculated pKa ~9.0 for the tertiary amine vs. ~9.5 for the secondary amine) [2]. This loss of one hydrogen-bond donor while retaining charge predicts reduced binding enthalpy and potentially faster dissociation kinetics from the orthosteric site relative to secondary amine aryloxypropanolamines and arylethanolamines.

GPCR pharmacophore hydrogen bonding β-adrenoceptor

1-(2-Naphthyl)-2-diethylaminoethanol: Evidence-Backed Application Scenarios for Research Procurement


Pharmacological Tool Compound for GPCR Hydrogen-Bond Perturbation Studies

Investigators studying the energetic contribution of the amine N–H···Asp³·³² hydrogen bond in β-adrenoceptors or related aminergic GPCRs can use this compound as a matched tertiary-amine analog of pronethalol. The loss of the N–H donor, while retaining the positive charge and overall molecular shape, enables direct thermodynamic dissection of binding enthalpy vs. entropy contributions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) when compared against the secondary-amine parent pronethalol [1].

Lipophilicity-Driven Cellular Uptake and CNS Distribution Probe

With an XLogP3-AA of ~3.4 (vs. 2.8 for pronethalol) and a reduced tPSA of 23.5 Ų, this compound is predicted to exhibit enhanced passive membrane permeability [1]. It is suitable as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies alongside pronethalol to establish the quantitative relationship between N-substitution, lipophilicity, and transcellular flux for the arylethanolamine chemotype [2].

NCI-60 Panel Re-Screening and COMPARE Analysis Against Pronethalol

Procurement of NSC-3593 is justified for cancer pharmacology groups wishing to repeat or extend the NCI's Developmental Therapeutics Program screening. A contemporary NCI-60 panel re-screen, followed by COMPARE analysis against the pronethalol (NSC-168733) fingerprint, would identify tumor cell lines selectively sensitive to the tertiary-amine analog and could reveal lipophilicity-associated differential cytotoxicity patterns not apparent from the historic screening data [1].

Synthetic Intermediate for Chiral Naphthylethanolamine Libraries

The compound serves as a racemic precursor for the generation of enantiomerically enriched 1-(2-naphthyl)-2-aminoethanol derivatives. Patent literature describes methods for producing optically active 2-amino-2-(2-naphthyl)ethanol intermediates via asymmetric reduction or resolution, with the N,N-diethyl variant offering a sterically distinct substrate for evaluating enantioselectivity in catalytic hydrogenation or biocatalytic ketoreductase systems [1][2].

Quote Request

Request a Quote for 1-(2-Naphthyl)-2-diethylaminoethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.